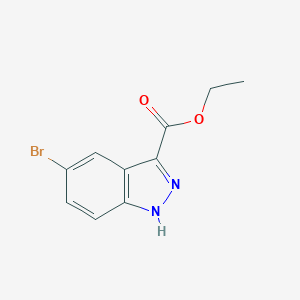

Ethyl 5-bromo-1H-indazole-3-carboxylate

説明

Ethyl 5-bromo-1H-indazole-3-carboxylate is a heterocyclic aromatic organic compound . It’s mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .

Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-1H-indazole-3-carboxylate is C10H9BrN2O2 . The InChI code is 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-bromo-1H-indazole-3-carboxylate is 269.10 . It’s a solid at room temperature . The density is 1.6±0.1 g/cm3, and the boiling point is 406.4±25.0 °C at 760 mmHg .科学的研究の応用

Ethyl 5-bromo-1H-indazole-3-carboxylate is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Here are some potential applications:

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific indole derivative being synthesized. This typically involves various organic synthesis techniques .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Protein Kinase Inhibition

- Field : Medicinal Chemistry

- Application Summary : Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor .

- Methods of Application : The specific methods of application would depend on the specific context in which the protein kinase inhibitor is being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Protein kinase inhibitors can be used for the treatment and prevention of diseases .

-

Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application Summary : Indazole derivatives have been found to possess anti-inflammatory properties .

- Methods of Application : The specific methods of application would depend on the specific context in which the anti-inflammatory agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Certain indazole derivatives have shown high anti-inflammatory activity along with minimum ulcerogenic potential .

-

Anticancer Agents

- Field : Oncology

- Application Summary : Certain indazole derivatives have been found to inhibit cell growth, making them potential anticancer agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the anticancer agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

-

Synthesis of 1H- and 2H-Indazoles

- Field : Organic Chemistry

- Application Summary : Recent strategies for the synthesis of 1H- and 2H-indazoles have been published during the last five years .

- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : These synthetic approaches generally produce good to excellent yields, with minimal formation of byproducts .

-

Kinase Inhibitors

- Field : Medicinal Chemistry

- Application Summary : Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors .

- Methods of Application : The specific methods of application would depend on the specific context in which the kinase inhibitors are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : 1H-indazole-3-carboxaldehydes are key intermediates to access to a variety of polyfunctionalized 3-substituted indazoles .

-

Antidepressant Agents

- Field : Psychiatry

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antidepressant agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the antidepressant agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Several recently marketed drugs contain indazole structural motif .

-

Antihypertensive Agents

- Field : Cardiology

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the antihypertensive agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Several recently marketed drugs contain indazole structural motif .

-

Antibacterial Agents

- Field : Microbiology

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antibacterial agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the antibacterial agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Several recently marketed drugs contain indazole structural motif .

-

Antiprotozoal Agents

- Field : Parasitology

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antiprotozoal agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the antiprotozoal agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Several recently marketed drugs contain indazole structural motif .

-

Antihypertensive Agents

- Field : Cardiology

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .

- Methods of Application : The specific methods of application would depend on the specific context in which the antihypertensive agents are being used. This could involve various biochemical and pharmacological techniques .

- Results or Outcomes : Several recently marketed drugs contain indazole structural motif .

-

Synthesis of 2H-Indazoles

- Field : Organic Chemistry

- Application Summary : Recent strategies for the synthesis of 2H-indazoles have been published during the last five years .

- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : These synthetic approaches generally produce good to excellent yields, with minimal formation of byproducts .

Safety And Hazards

将来の方向性

Indazole, the core structure of Ethyl 5-bromo-1H-indazole-3-carboxylate, has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole and its derivatives are expected to be explored in the future for the treatment of various pathological conditions .

特性

IUPAC Name |

ethyl 5-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVWLGFTRAWGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506969 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-1H-indazole-3-carboxylate | |

CAS RN |

1081-04-5 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

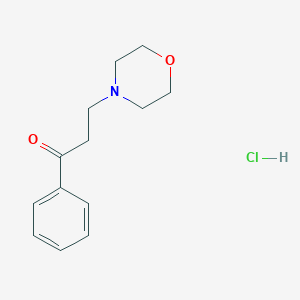

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)